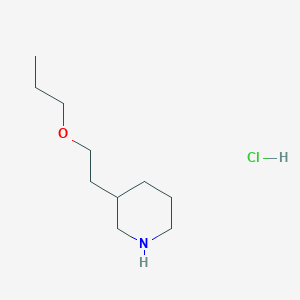

2-(3-Piperidinyl)ethyl propyl ether hydrochloride

描述

准备方法

Synthetic Routes and Reaction Conditions

The preparation of 2-(3-Piperidinyl)ethyl propyl ether hydrochloride involves the reaction of 2-(3-pyridyl) ethanol with acetone to obtain the corresponding ketone compound . This intermediate is then subjected to further reactions to yield the final product. The specific reaction conditions, such as temperature and catalysts, are crucial for optimizing the yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and safety .

化学反应分析

Types of Reactions

2-(3-Piperidinyl)ethyl propyl ether hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

科学研究应用

Medicinal Chemistry

2-(3-Piperidinyl)ethyl propyl ether hydrochloride is primarily investigated for its potential therapeutic effects. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

- Antidepressant Activity : Preliminary studies indicate that this compound may exhibit antidepressant-like effects in animal models. It is hypothesized to influence neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Anxiolytic Effects : Research has shown potential anxiolytic properties, which could be beneficial in treating anxiety disorders. Animal studies have demonstrated reduced anxiety-like behaviors in tests such as the elevated plus maze.

Antimicrobial Properties

The compound has been tested for antimicrobial activity against various pathogens:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest its potential use as an antibacterial agent, especially in formulations targeting resistant bacterial strains.

Anticancer Research

This compound has shown promise in anticancer applications. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

- Breast Cancer Cell Lines :

- MDA-MB-231: IC50 = 1.60 µM

- MDA-MB-468: IC50 = 0.44 µM

These results indicate significant antiproliferative effects, warranting further investigation into its mechanism of action and potential as a lead compound for new cancer therapies.

Antitumor Activity Study

A focused library screening of piperidine derivatives, including this compound, revealed substantial inhibition of cell proliferation in vitro across multiple cancer cell lines. This study underscores the need for further exploration into the compound's mechanism of action and its therapeutic viability.

Enzyme Interaction Studies

Investigations into the interaction with Glycogen Synthase Kinase 3 (GSK3) indicated selective inhibition by this compound. This interaction is particularly relevant for conditions like cancer and neurodegenerative diseases, suggesting potential therapeutic applications in these areas.

作用机制

The mechanism of action of 2-(3-Piperidinyl)ethyl propyl ether hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a ligand, binding to target proteins and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired effects.

相似化合物的比较

Similar Compounds

Piperidine: A six-membered ring containing five methylene bridges and one amine bridge.

Pyridine: A six-membered ring with one nitrogen atom.

Piperazine: A six-membered ring with two nitrogen atoms.

Uniqueness

2-(3-Piperidinyl)ethyl propyl ether hydrochloride is unique due to its specific structure, which allows it to act as a versatile ligand and catalyst in various chemical reactions. Its ability to modulate protein interactions makes it valuable in proteomics research and drug development .

生物活性

Overview

2-(3-Piperidinyl)ethyl propyl ether hydrochloride (CAS No. 946727-29-3) is a synthetic compound notable for its applications in medicinal chemistry and biological research. Its structure, characterized by a piperidine moiety, suggests potential interactions with various biological targets, making it a subject of interest in pharmacological studies.

- Molecular Formula : C10H22ClNO

- Molecular Weight : 207.74 g/mol

Preparation Methods

The synthesis of this compound typically involves the reaction of 2-(3-pyridyl)ethanol with acetone, leading to the formation of the corresponding ether compound. In industrial settings, automated reactors are employed to ensure consistency and quality control during production .

The biological activity of this compound is primarily attributed to its role as a ligand that modulates protein interactions. It binds to specific molecular targets, influencing various biochemical pathways. This interaction can lead to therapeutic effects in conditions like neurodegenerative diseases and cancer .

Pharmacological Applications

- Neuropharmacology : The compound has been investigated for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating Alzheimer's disease. Studies show that derivatives containing piperidine moieties exhibit significant inhibition against AChE and butyrylcholinesterase (BuChE), suggesting potential use in cognitive enhancement therapies .

- Cancer Therapy : Recent research indicates that piperidine derivatives can induce apoptosis in cancer cells and exhibit cytotoxic effects. The incorporation of piperidine into drug designs has shown improved binding affinity to target proteins, enhancing anticancer activity .

- Proteomics Research : The compound is utilized as a tool in proteomics to study protein interactions and functions, highlighting its versatility in biological research .

Inhibition Studies

A study evaluating various piperidine derivatives found that compounds similar to this compound demonstrated selective inhibition against cholinesterase enzymes, with some derivatives showing up to 15-fold better inhibition compared to standard drugs like donepezil .

Cytotoxicity Assays

In vitro assays using murine fibroblast cell lines (NIH3T3) revealed that certain concentrations of the compound did not exhibit significant toxicity, indicating its potential for safe therapeutic applications .

Data Table: Biological Activity Summary

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-Piperidinyl)ethyl propyl ether hydrochloride, and what critical reaction conditions must be controlled to optimize yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or etherification between 3-piperidinylethanol and propyl halide, followed by hydrochloride salt formation. Key parameters include:

- Temperature control (e.g., 0–5°C during HCl addition to prevent decomposition) .

- Solvent selection (e.g., anhydrous THF or dichloromethane to avoid hydrolysis) .

- Stoichiometric ratios (excess propyl halide to drive the reaction to completion) .

Post-synthesis, vacuum distillation or recrystallization (using ethanol/water mixtures) improves purity.

Q. How can researchers validate the purity of this compound using chromatographic methods?

- Methodological Answer : Use reverse-phase HPLC with a C18 column and UV detection (λ = 210–230 nm for amine detection). System suitability parameters include:

- Resolution (>2.0 between the compound and impurities) .

- Theoretical plates (>2000 to ensure column efficiency) .

- Tailing factor (<2.0 for symmetric peaks) .

Validate using a reference standard (if available) or spiked impurities (e.g., unreacted piperidine derivatives) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of aerosols/dust .

- Spill management : Neutralize with sodium bicarbonate and collect using non-reactive absorbents (e.g., vermiculite) .

- Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can enantiomeric impurities in this compound be quantified using chiral HPLC?

- Methodological Answer :

- Column selection : Use chiral stationary phases (e.g., Chiralpak AD-H or OD-H) with polar organic mobile phases (e.g., hexane/isopropanol with 0.1% diethylamine) .

- Detection : Monitor at 254 nm for aromatic or heterocyclic moieties .

- Validation : Spike racemic mixtures to establish resolution (>1.5) and linearity (R² >0.99 over 0.1–120% of target concentration) .

Q. What strategies mitigate receptor binding promiscuity in piperidine-derived compounds during pharmacological studies?

- Methodological Answer :

- Structural analogs : Introduce bulky substituents (e.g., tert-butyl groups) on the piperidine ring to reduce off-target binding to adrenoceptors or serotonin receptors .

- Pharmacophore modeling : Use software like Schrödinger to predict interactions with α1A-adrenoceptors and optimize steric/electronic properties .

- Functional assays : Validate selectivity via calcium flux assays or cAMP inhibition in transfected HEK293 cells .

Q. Which forced degradation studies are critical for stability profiling of this compound?

- Methodological Answer : Conduct under ICH Q1A guidelines:

- Oxidative stress : Expose to 3% H₂O₂ at 40°C for 24 hours; analyze via LC-MS for N-oxide derivatives .

- Thermal degradation : Heat at 80°C for 72 hours; monitor for piperidine ring cleavage using FTIR or NMR .

- Photolysis : Use a UV chamber (ICH Option 2) to detect photodegradants; quantify via HPLC-DAD .

属性

IUPAC Name |

3-(2-propoxyethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO.ClH/c1-2-7-12-8-5-10-4-3-6-11-9-10;/h10-11H,2-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFFKPXGKIVNTQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCCC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。